molecular formula C8H12O3 B1171239 HUMAN MIDKINE CAS No. 170138-17-7

HUMAN MIDKINE

Número de catálogo B1171239
Número CAS: 170138-17-7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Midkine (MK) is a small secreted heparin-binding protein that is highly expressed during embryonic/fetal development . It promotes growth through effects on cell proliferation, migration, and differentiation . MK is upregulated in the adult central nervous system (CNS) after multiple types of experimental injury and has neuroprotective and neuroregenerative properties .


Synthesis Analysis

Midkine is a product of a retinoic acid-responsive gene . It is highly conserved and its expression is intensely observed in early differentiation stages of embryonal carcinoma cells . It is also known to be secreted by E. coli .


Molecular Structure Analysis

Midkine is a basic heparin-binding growth factor of low molecular weight . It consists of two domains held by disulfide bridges . It is a nonglycosylated protein, composed of two domains linked by five disulfide bonds .


Chemical Reactions Analysis

Midkine is found to play a pivotal role in multi-drug resistance via different mechanisms such as inducing the overexpression of pro-proliferative molecules, inducing epithelial-mesenchymal transition (EMT), or others, such as increasing drug efflux pumps .


Physical And Chemical Properties Analysis

Midkine is a secreted, low molecular weight (13–18 kD) basic heparin-binding protein . It has a 46% homology to pleiotrophin (PTN), and both share trophic and cytokine-signaling activities . Midkine consists of 121 amino acids and is highly endowed with the positively charged basic amino acids-arginine, lysine, and histidine .

Mecanismo De Acción

Midkine is thought to enhance tumor progression by promoting the survival, growth, migration, and angiogenic activity of tumor cells . It suppresses the generation of DCregs, which drive the development of inducible Treg .

Direcciones Futuras

Midkine has been identified as a potential therapeutic target for tumorigenesis, angiogenesis, and metastasis in non-small cell lung cancer . It is also being considered as a promising neurotrophic therapy for perinatal brain injury . Further studies will be necessary to evaluate each individual benefit of Midkine as a biomarker and compare them to well-established markers .

Propiedades

Número CAS

170138-17-7

Nombre del producto

HUMAN MIDKINE

Fórmula molecular

C8H12O3

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.